4-Anilino-3-nitrobenzenesulfonic acid
Description
4-Anilino-3-nitrobenzenesulfonic acid is a sulfonic acid derivative characterized by an anilino (-NH-C6H5) group at position 4 and a nitro (-NO2) group at position 3 on the benzene ring. Its molecular formula is C12H10N2O5S, with a molecular weight of 293.29 g/mol (exact derivatives may vary depending on salt forms) . This compound is structurally notable for its electron-withdrawing nitro group and the sulfonic acid (-SO3H) moiety, which confer high acidity and solubility in polar solvents. It is primarily utilized in industrial applications, including dye synthesis and as an intermediate in organic reactions.
Properties
IUPAC Name |
4-anilino-3-nitrobenzenesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5S/c15-14(16)12-8-10(20(17,18)19)6-7-11(12)13-9-4-2-1-3-5-9/h1-8,13H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQNQFOTWPZFIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Positional Isomers
Key Differentiator: The positions of the nitro and amino/anilino groups significantly influence chemical behavior.
Analysis: Positional changes alter electronic effects. For example, the nitro group at position 3 in this compound enhances acidity compared to isomers with nitro groups at position 5 .
Functional Group Variations
Key Differentiator : Replacement of sulfonic acid with sulfonamide or introduction of halogens modifies reactivity.
Analysis: Sulfonamide derivatives (e.g., 4-anilino-3-nitrobenzenesulphonamide) exhibit lower acidity and higher lipophilicity, making them suitable for biological applications. Chlorinated analogues (e.g., 3-amino-4-chlorobenzenesulfonic acid) are preferred in dye synthesis due to enhanced electrophilic substitution reactivity .
Salt Forms and Solubility
Key Differentiator : Sodium salts improve water solubility for industrial processes.
Analysis: Sodium salts, like Sodium 4-amino-3-nitrobenzenesulfonate, are preferred in dye manufacturing due to their enhanced solubility and ease of handling in aqueous systems .
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